
Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” is a chemical compound with the molecular formula C7H6INO3. It is a derivative of “Methyl 5-hydroxy-2-pyridinecarboxylate”, which has the molecular formula C7H7NO3 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 279.033. The related compound “Methyl 5-hydroxy-2-pyridinecarboxylate” has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds. For instance, it can participate in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in oxidative damage studies, such as the elucidation of oxidative products of 5-methylcytosine in DNA, suggests its indirect role in understanding and manipulating biological molecules (Zuo, Boorstein, & Teebor, 1995).
Drug Discovery and Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic effects. For example, compounds synthesized from pyridinecarboxylate derivatives have been evaluated for their antimicrobial activities, highlighting the chemical's relevance in the development of new antibiotics and antifungal agents (Al-Omar & Amr, 2010).
Enzymatic and Chemical Transformations
The ability of this compound to undergo various enzymatic and chemical transformations underscores its utility in synthetic biology and chemistry. For instance, whole-cell catalysis using Burkholderia sp. MAK1 has been applied for regioselective oxyfunctionalization of pyridine derivatives, including 5-hydroxylation, demonstrating innovative approaches to synthesizing hydroxylated pyridines with applications in chemical industry (Stankevičiūtė et al., 2016).
Material Science
In material science, the chemical properties of this compound contribute to the development of novel materials with unique physical and chemical properties. This is exemplified by research into the synthesis of pyridine-based Schiff bases, which have shown potential as antimicrobial agents, thereby extending the applications of this chemical into areas such as coatings and material preservation (Al-Omar & Amr, 2010).
Orientations Futures
The future directions for research on “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could include exploring its potential biological activities, studying its chemical reactions, and developing methods for its synthesis. Given the interest in similar compounds, such as indole derivatives , it’s possible that “this compound” could also have interesting properties worth investigating.
Propriétés
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDLQMATQQHPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
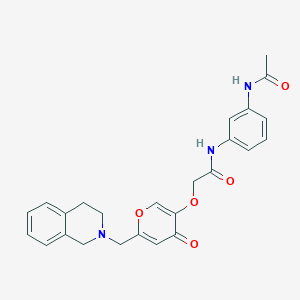
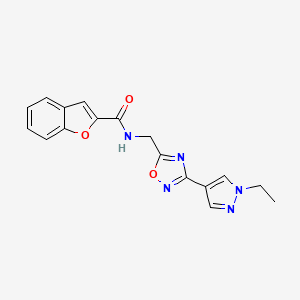
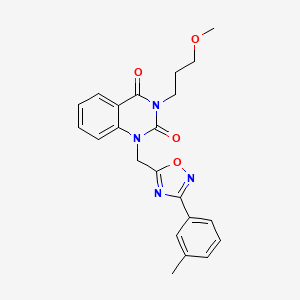
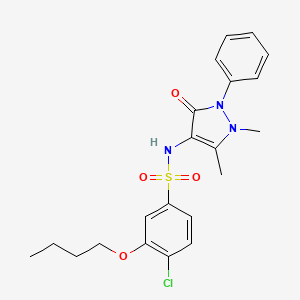

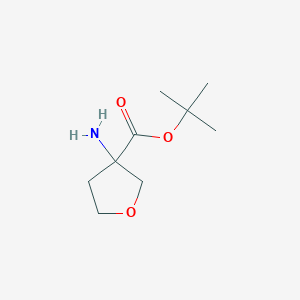
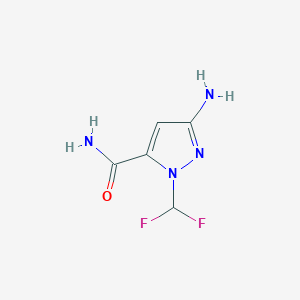
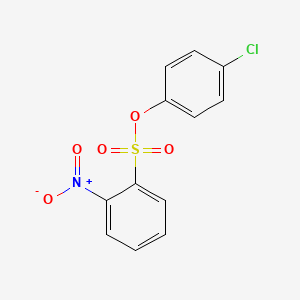

![[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B2980240.png)
![N-allyl-1-{3-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2980242.png)

![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)

